molecular formula C15H17N3O2S2 B6971004 N-[1-[2-(1,3-thiazol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide

N-[1-[2-(1,3-thiazol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B6971004
M. Wt: 335.4 g/mol
InChI Key: LVWCJHTYNVEJSC-UHFFFAOYSA-N
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Description

N-[1-[2-(1,3-thiazol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a thiophene ring These structural components are known for their significant biological activities and are often found in various pharmacologically active molecules

Properties

IUPAC Name

N-[1-[2-(1,3-thiazol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S2/c19-14(7-13-8-16-10-22-13)18-4-1-12(2-5-18)17-15(20)11-3-6-21-9-11/h3,6,8-10,12H,1-2,4-5,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWCJHTYNVEJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)CC3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(1,3-thiazol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, which can be synthesized from thioamides and α-haloketones under mild conditions.

    Acetylation: The thiazole derivative undergoes acetylation using acetic anhydride or acetyl chloride to introduce the acetyl group.

    Piperidine Ring Introduction: The acetylated thiazole is then reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.

    Thiophene Carboxamide Formation: Finally, the piperidine derivative is coupled with thiophene-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain high-purity product.

    Quality Control: Implementing rigorous quality control measures to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(1,3-thiazol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially on the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Like sodium borohydride (NaBH4) or LiAlH4 for reduction reactions.

    Coupling Agents: EDCI and HOBt for amide bond formation.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thiophene ring.

    Alcohols: From reduction of carbonyl groups.

    Substituted Derivatives: From electrophilic substitution on the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and receptor binding due to its unique structure.

    Medicine: Potential use as a pharmacophore in drug design for treating various diseases.

    Industry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-[2-(1,3-thiazol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating receptor activity, which can affect signal transduction pathways.

    Disrupt Cellular Processes: By interfering with DNA, RNA, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Piperidine Derivatives: Often used in the synthesis of pharmaceuticals due to their biological activity.

    Thiophene Derivatives: Commonly found in drugs with anti-cancer and anti-inflammatory activities.

Uniqueness

N-[1-[2-(1,3-thiazol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide is unique due to the combination of these three pharmacologically active moieties in a single molecule, potentially offering a broad spectrum of biological activities and making it a valuable candidate for drug development.

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